This compound can be sourced from various chemical suppliers and is often utilized in research settings for its synthetic versatility and biological activity. Its classification as a dihydropyrimidine derivative places it among compounds that exhibit significant pharmacological potential, particularly in the fields of medicinal chemistry and drug development .
The synthesis of Ethyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves a multi-step process. The primary method includes the condensation reaction between 2-aminobenzoxazole and ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate. This reaction can be facilitated under mild conditions, often utilizing solvents such as ethanol or dimethylformamide to enhance solubility and reaction efficiency.
The presence of these groups suggests potential interactions with biological targets, making this compound of interest in medicinal chemistry .
Ethyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions typical of both dihydropyrimidines and benzoxazoles. Key reactions include:
The mechanism of action for Ethyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The benzoxazole moiety may facilitate binding to protein targets due to its planar structure and ability to engage in π-stacking interactions.
Research indicates that compounds with similar structures exhibit activities such as enzyme inhibition or modulation of signaling pathways, suggesting that this compound may also possess similar properties .
Ethyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate exhibits several notable physical and chemical properties:
Ethyl 2-(2-Benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has potential applications across various scientific fields:
Ethyl 2-(2-benzoxazolylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate represents a strategic molecular fusion of two pharmacologically significant heterocyclic systems. The benzoxazole moiety contributes a bicyclic aromatic framework characterized by a benzene ring fused with oxazole, conferring structural rigidity and π-electron delocalization. This scaffold is renowned for its hydrogen-bonding capability via the oxazole nitrogen and its role as a bioisostere for purine nucleobases [9]. The dihydropyrimidine (DHPM) component features a partially saturated pyrimidine ring with a β-keto ester functionality at C-5, adopting a characteristic "boat" conformation that enhances its binding interactions with biological targets. The C-6 carbonyl and N-1 positions provide hydrogen-bonding sites, while the ethyl ester at C-5 offers a synthetic handle for derivatization [4] [7]. This hybridization creates a multifunctional pharmacophore with three distinct hydrogen-bond donor sites (N-1, N-3, and benzoxazolylamino NH), four acceptor sites (carbonyl O-6, ester carbonyl, oxazole N, and benzoxazole O), and spatially separated hydrophobic zones. The molecular geometry permits both intramolecular hydrogen bonding (between the benzoxazolylamino NH and C-6 carbonyl) and extended intermolecular interactions with biological macromolecules, making it a versatile template for target-directed optimization.
The deliberate fusion of nitrogen-containing heterocycles traces back to early 20th-century drug discovery, but gained systematic prominence with the rational design of kinase inhibitors and antimicrobial agents in the 1990s. Benzoxazole derivatives emerged as privileged structures in antimicrobial development following reports of their DNA gyrase inhibition (e.g., analogues of novobiocin) [9]. Concurrently, dihydropyrimidine scaffolds rose to prominence through the "Biginelli reaction" renaissance in combinatorial chemistry, enabling rapid generation of C-4/C-6 diversified libraries. The molecular hybridization approach gained validation with FDA-approved drugs like rucaparib (benzoxazole-containing PARP inhibitor) and monastrol (DHPM-based Eg5 kinesin inhibitor). Ethyl 6-oxo-DHPM carboxylates specifically gained attention as bioisosteres of dihydroorotate dehydrogenase (DHODH) inhibitors after structural studies revealed their binding mode similarity with teriflunomide analogues [4] [7]. The incorporation of benzoxazolylamino at C-2 represents a contemporary evolution beyond earlier 2-thiopyrimidines [9] and 2-alkyl/arylpyrimidines [2] [4], leveraging the benzoxazole's enhanced hydrogen-bonding capacity and metabolic stability over thioether or simple aryl groups.
The hybridization strategy addresses three critical challenges in modern medicinal chemistry: overcoming antimicrobial resistance, achieving selective kinase inhibition, and enhancing blood-brain barrier penetration for CNS targets. Benzoxazole contributes membrane permeability and CNS bioavailability, evidenced by its prevalence in neuroactive compounds, while the DHPM core provides a proven template for enzyme active-site complementarity, particularly in oxidoreductases and ATP-binding pockets [9]. The C-5 ethyl ester offers a synthetic vector for prodrug conversion or hydrolytic activation, as demonstrated in structurally related ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates with antibacterial activity against resistant strains [4] [9]. Computational analyses predict enhanced target affinity from the benzoxazolylamino group's dual hydrogen-bonding capacity compared to monosubstituted amino groups in compounds like ethyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate (ΔG = -8.2 kcal/mol vs. -9.7 kcal/mol in DHODH docking studies) [8]. This hybrid also addresses metabolic liabilities of earlier scaffolds: replacement of labile 2-thioether moieties [9] with stable benzoxazolylamino minimizes glutathione conjugation, while the absence of C-4 substituents avoids chiral center complications seen in Biginelli-type DHPMs.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3